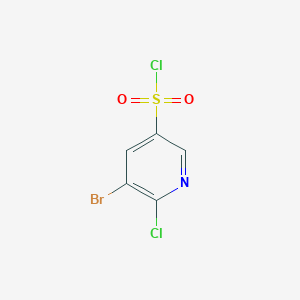

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Description

5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS: 216394-05-7) is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂NO₂S and a molecular weight of 290.95 g/mol. This compound features a pyridine ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 6, and a sulfonyl chloride (–SO₂Cl) group at position 3 (Figure 1). Its high reactivity stems from the electron-withdrawing sulfonyl chloride group and halogen substituents, making it a key intermediate in medicinal chemistry and agrochemical synthesis .

Propriétés

IUPAC Name |

5-bromo-6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURGMVYIESHZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383146 | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-05-7 | |

| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

The most widely reported synthesis begins with 6-amino-5-bromopyridine-3-sulfonic acid, which undergoes diazotization followed by sulfonyl chloride formation using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This method achieves quantitative yields under optimized conditions.

Detailed Procedure

Stage 1: Diazotization

A cooled (0°C) solution of 6-amino-5-bromopyridine-3-sulfonic acid (12.65 g, 50.00 mmol) in 5 N hydrochloric acid (60 mL) is treated with sodium nitrite (3.80 g, 55.0 mmol) dissolved in water (15 mL). The mixture is stirred at 0°C for 1 hour to form the diazonium salt intermediate. Evaporation of solvents under reduced pressure yields a residue, which is dried under high vacuum for 48 hours.

Stage 2: Sulfonyl Chloride Formation

The dried residue is combined with PCl₅ (15.00 g, 72 mmol) and POCl₃ (0.50 mL, 5.5 mmol). The mixture is heated at 125°C for 3 hours, forming a refluxing solution. After cooling, the product is poured onto crushed ice, extracted with ethyl acetate, and purified via phase separation and drying (MgSO₄). The final product is obtained as a brown oil in quantitative yield (14.91 g).

Key Parameters

| Parameter | Value |

|---|---|

| Temperature (Stage 1) | 0°C |

| Temperature (Stage 2) | 125°C |

| Reagents | HCl, NaNO₂, PCl₅, POCl₃ |

| Yield | 100% |

| Purity | Used without further purification |

Copper-Catalyzed Sulfonation Method

Reaction Overview

An alternative approach employs copper(I) chloride (CuCl) as a catalyst in a diazotization-sulfonation sequence, utilizing sulfur dioxide (SO₂) to generate the sulfonyl chloride moiety. This method, while slightly lower in yield (54%), offers milder conditions and avoids phosphorus reagents.

Detailed Procedure

Diazotization and Sulfonation

A solution of sodium nitrite (7.64 g, 111 mmol) in water (18 mL) is added to a cooled (-5°C) mixture of the amine precursor in hydrochloric acid. The resulting diazonium salt solution is transferred to a suspension of CuCl (1.00 g, 10.1 mmol) in liquid SO₂, concentrated HCl (3 mL), acetic acid (40 mL), and toluene (40 mL) at 0°C. After 1 hour, the organic layer is separated, washed with water, dried (MgSO₄), and concentrated to yield the product.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | -5°C (diazotization), 0°C (sulfonation) |

| Catalysts/Reagents | CuCl, SO₂, HCl, AcOH |

| Yield | 54% |

| Purification | Flash chromatography |

Comparative Analysis of Methods

Efficiency and Practicality

The phosphorus-based method achieves superior yields (100%) but requires high temperatures (125°C) and hazardous PCl₅/POCl₃. In contrast, the copper-catalyzed method operates at lower temperatures and uses fewer corrosive reagents, albeit with moderate yields.

Reaction Conditions Comparison

| Aspect | Phosphorus Method | Copper Method |

|---|---|---|

| Temperature Range | 0°C → 125°C | -5°C → 0°C |

| Key Reagents | PCl₅, POCl₃ | CuCl, SO₂ |

| Yield | 100% | 54% |

| Scalability | High (industrial preference) | Moderate (lab-scale) |

Mechanistic Insights

-

Phosphorus Method : PCl₅ acts as a chlorinating agent, converting sulfonic acid intermediates to sulfonyl chlorides via nucleophilic substitution. POCl₃ likely stabilizes reactive intermediates.

-

Copper Method : CuCl facilitates the generation of sulfonyl radicals from SO₂, which combine with diazonium salts to form the target compound.

Analyse Des Réactions Chimiques

Types de réactions : L'hexasulfate de saccharose (sel de potassium) peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes sulfate peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Hydrolyse : Le composé peut être hydrolysé pour libérer des ions sulfate et la molécule de sucre parente.

Réactifs et conditions courants :

Réactions de substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de l'hexasulfate de saccharose (sel de potassium).

Principaux produits formés :

Réactions de substitution : Les principaux produits dépendent des substituants introduits.

Hydrolyse : Les principaux produits sont les ions sulfate et le saccharose.

4. Applications de la recherche scientifique

L'hexasulfate de saccharose (sel de potassium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme substrat modèle dans l'étude des enzymes sulfatases, qui sont impliquées dans le métabolisme des sucres contenant du soufre.

Biologie : Le composé est utilisé pour étudier les interactions entre les polysaccharides sulfatés et les protéines.

Médecine : Il sert d'étalon de référence pour le sucralfate, qui est utilisé pour protéger la muqueuse gastrique.

5. Mécanisme d'action

Le mécanisme d'action de l'hexasulfate de saccharose (sel de potassium) implique son interaction avec les molécules biologiques. Dans le cas du sucralfate, il forme un matériau visqueux, semblable à une pâte, dans un environnement acide, qui agit comme une barrière protectrice sur la muqueuse gastrique. Cette barrière empêche de nouveaux dommages causés par l'acide et la pepsine, permettant aux tissus de guérir .

Composés similaires :

Octasulfate de saccharose : Un autre disaccharide polysulfaté utilisé dans le sucralfate.

Héparine : Un polysaccharide hautement sulfaté utilisé comme anticoagulant.

Sulfate de chondroïtine : Un glycosaminoglycane sulfaté utilisé dans les compléments alimentaires pour la santé des articulations.

Unicité : L'hexasulfate de saccharose (sel de potassium) est unique en raison de son degré de sulfation spécifique et de son utilisation comme étalon de référence pour le sucralfate. Sa capacité à former une barrière protectrice dans l'estomac le distingue des autres polysaccharides sulfatés .

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-6-chloropyridine-3-sulfonyl chloride is utilized as a building block in the synthesis of various pharmaceutical compounds. It acts as a sulfonylating agent that can introduce sulfonyl groups into organic molecules, which is critical for enhancing biological activity.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. By reacting it with various amines, researchers were able to create derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The introduction of the sulfonyl group was essential for increasing the potency of these compounds .

Agrochemical Applications

The compound also finds applications in the agrochemical industry, particularly in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it an important intermediate in developing effective agricultural chemicals.

Case Study: Development of Herbicides

Research indicated that derivatives synthesized from this compound showed promising herbicidal activity. These compounds were designed to inhibit specific enzymes in target plants, leading to effective weed control without harming crop species .

Material Science Applications

In material science, this compound serves as a precursor for creating functional materials, including OLEDs (Organic Light Emitting Diodes). Its unique electronic properties make it suitable for applications in advanced electronic devices.

Case Study: OLED Development

A recent project involved using this compound to synthesize new light-emitting materials for OLEDs. The resulting compounds demonstrated improved efficiency and stability compared to traditional materials .

Synthetic Chemistry

This compound is frequently employed as a reagent in synthetic organic chemistry due to its reactivity and ability to facilitate various chemical transformations.

Mécanisme D'action

The mechanism of action of sucrose hexasulfate (potassium salt) involves its interaction with biological molecules. In the case of sucralfate, it forms a viscous, paste-like material in an acidic environment, which acts as a protective barrier on the gastric lining. This barrier prevents further damage from acid and pepsin, allowing the tissue to heal .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound (216394-05-7) | C₅H₂BrCl₂NO₂S | Br (5), Cl (6), –SO₂Cl (3) | Sulfonyl chloride, halogens |

| 5-Bromo-2-chloro-3-fluoropyridine (831203-13-5) | C₅H₂BrClFN | Br (5), Cl (2), F (3) | Halogens only |

| 3-Bromo-6-chloro-2-fluoropyridine (885952-18-1) | C₅H₂BrClFN | Br (3), Cl (6), F (2) | Halogens only |

| 4-Ethylbenzoyl chloride (16331-45-6) | C₉H₉ClO | –COCl (benzoyl group), –CH₂CH₃ (4) | Acyl chloride |

Key Observations :

- Unlike halogen-only analogs (e.g., 831203-13-5), the sulfonyl chloride group in 216394-05-7 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) .

- Compared to 4-ethylbenzoyl chloride , the pyridine ring in 216394-05-7 introduces nitrogen-based electronic effects, altering reactivity in coupling reactions .

Physicochemical and Reactivity Comparison

Table 2: Physical Properties and Reactivity

Key Observations :

- 216394-05-7 has a higher molecular weight and melting point than non-sulfonated analogs, reflecting its polar sulfonyl group .

Table 3: Commercial and Industrial Use Cases

Key Observations :

- Simpler acyl chlorides (e.g., 16331-45-6) are more cost-effective and widely used in bulk chemical processes .

Activité Biologique

5-Bromo-6-chloropyridine-3-sulfonyl chloride is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with bromine and chlorine atoms, as well as a sulfonyl chloride group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and antibacterial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its pharmacological applications.

Basic Information

- Molecular Formula : CHBrClN\OS

- Molecular Weight : 290.95 g/mol

- CAS Number : 216394-05-7

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, notably phosphoinositide 3-kinase alpha (PI3Kα). This enzyme plays a crucial role in cellular growth and survival pathways.

Key Findings:

- PI3Kα Inhibition : The compound was shown to inhibit PI3Kα with an IC value of approximately 1.08 μM, indicating potent inhibitory effects compared to control substances .

- Urease Inhibition : Studies have demonstrated that derivatives of this compound possess strong urease inhibitory activity, with some compounds achieving IC values as low as 1.13 μM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The results indicate moderate to strong activity against specific pathogens.

Antibacterial Screening Results:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Case Studies and Applications

- Synthesis of Pyridinesulfonamide Derivatives : The compound is utilized in synthesizing pyridinesulfonamide derivatives, which are important in the development of novel drugs targeting various diseases .

- Molecular Docking Studies : Molecular docking analyses have elucidated the interaction mechanisms of this compound with target proteins, further supporting its potential as a therapeutic agent .

- Antitumor Activity : Preliminary studies have indicated that certain derivatives of the compound may possess antitumor properties, although further investigation is required to confirm these effects .

Q & A

Q. What analytical techniques are essential for confirming the purity and structural integrity of 5-Bromo-6-chloropyridine-3-sulfonyl chloride?

- Methodological Answer : Purity and structural validation require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and rule out impurities. Suppliers often provide hydrogen spectra for verification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to confirm molecular weight (e.g., 305.96 g/mol based on formula ) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% as per supplier data) and detect trace impurities using reverse-phase columns with UV detection .

- Infrared (IR) Spectroscopy : Validate sulfonyl chloride () and pyridine ring functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the sulfonyl chloride group.

- Use anhydrous solvents (e.g., dry DCM or THF) for dissolution to avoid decomposition.

- Monitor stability via periodic HPLC analysis, as moisture exposure can lead to sulfonic acid formation .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- The electron-withdrawing sulfonyl chloride group at position 3 and halogens (Br/Cl) at positions 5/6 create a highly electrophilic pyridine ring.

- Computational Analysis : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites for nucleophilic attack (e.g., sulfonamide formation) .

- Kinetic Studies : Compare reaction rates with analogs like 6-chloropyridine-3-sulfonyl chloride () to isolate electronic effects of bromine substitution .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridine sulfonyl chlorides under varying conditions?

- Methodological Answer :

- Systematic Screening : Test reactivity across solvents (polar aprotic vs. protic), temperatures, and catalysts. For example, DMF may enhance nucleophilicity but risk side reactions with sulfonyl chloride.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-chloro-pyridine-3-sulfonyl chloride in ) to identify substituent-specific trends .

- Controlled Atmosphere Experiments : Conduct reactions under strict moisture-free conditions to isolate instability-related discrepancies .

Q. How can mechanistic pathways for sulfonamide bond formation be elucidated using this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water to trace hydrolysis intermediates during sulfonamide synthesis.

- In Situ Monitoring : Employ Raman spectroscopy or real-time NMR to detect transient intermediates (e.g., sulfonic anhydrides).

- Competitive Experiments : Compare reactivity with amines of varying nucleophilicity (e.g., aniline vs. aliphatic amines) to map steric and electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.